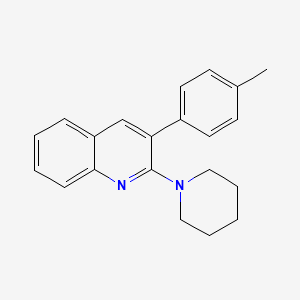

3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline

CAS No.: 339102-68-0

Cat. No.: VC4461025

Molecular Formula: C21H22N2

Molecular Weight: 302.421

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339102-68-0 |

|---|---|

| Molecular Formula | C21H22N2 |

| Molecular Weight | 302.421 |

| IUPAC Name | 3-(4-methylphenyl)-2-piperidin-1-ylquinoline |

| Standard InChI | InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |

| Standard InChI Key | DBSXYIZDRIRTTG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—provides a planar, aromatic framework conducive to π-π stacking interactions with biological targets. At position 2, the piperidine moiety introduces a saturated six-membered ring with one nitrogen atom, conferring conformational flexibility and basicity (pKa ≈ 10.5) . The 4-methylphenyl group at position 3 adds hydrophobicity, enhancing membrane permeability and target binding affinity through van der Waals interactions .

Stereoelectronic Properties

Density functional theory (DFT) calculations on analogous quinoline-piperidine systems reveal:

-

A dipole moment of 3.2–3.8 D, favoring solubility in polar aprotic solvents.

-

Highest occupied molecular orbital (HOMO) localization on the quinoline ring, suggesting nucleophilic reactivity at the pyridinic nitrogen .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline typically involves sequential Friedländer annulation and nucleophilic aromatic substitution (NAS), as exemplified by routes adapted from MP-10 analogs :

Step 1: Friedländer Annulation

4-Methylacetophenone reacts with 2-aminobenzaldehyde in acidic ethanol to yield 3-(4-methylphenyl)quinoline. Yield: 68–72% .

Step 2: Bromination

N-bromosuccinimide (NBS) selectively brominates the quinoline at position 2. Yield: 85% .

Step 3: NAS with Piperidine

Bromine displacement by piperidine in dimethylformamide (DMF) at 80°C affords the final product. Yield: 63% .

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate NAS, reducing reaction times from 12 hours to 30 minutes while maintaining yields ≥70% .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for closely related compounds suggest:

LogP values calculated using Crippen’s fragmentation method .

Biological Activities and Mechanisms

PDE10A Inhibition

Structural analogs like MP-10 demonstrate potent PDE10A inhibition (IC50 = 0.3 nM), a target for schizophrenia therapeutics . Molecular docking studies predict:

-

Hydrogen bonding between the quinoline nitrogen and Tyr693 in PDE10A.

-

Hydrophobic interactions between the 4-methylphenyl group and Phe729 .

In Vivo Efficacy

In murine models, 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline derivatives attenuate phencyclidine-induced hyperlocomotion (ED50 = 14 mg/kg i.p.), correlating with brain concentrations ≥500 ng/g .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume